molecular formula C12H17BrN2 B2774881 N-(4-bromophenyl)-1-methylpiperidin-4-amine CAS No. 93591-85-6

N-(4-bromophenyl)-1-methylpiperidin-4-amine

Cat. No.: B2774881
CAS No.: 93591-85-6
M. Wt: 269.186
InChI Key: DEKGLRDTPBZZBL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-methylpiperidin-4-amine is an organic compound that features a bromophenyl group attached to a piperidine ring

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles, often influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 4-bromoaniline with 1-methylpiperidine under specific conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with 1-methylpiperidine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a bromophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-bromophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKGLRDTPBZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromoaniline (1.0 g, 5.813 mmol) was dissolved in anhydrous dichloroethane (30 mL) in a dry argon purged flask fitted with a magnetic stir bar. 1-methylpiperidin-4-one (671 ul, 5.813 mmol), acetic acid (329 ul, 5.813 mmol) and sodium triacetoxyborohydride (1.848 g, 8.719 mmol) are added to the flask and mixture stirred at ambient temperature for 22 hours then heated to 55° C. for 4 hours. After cooling to room temperature, the mixture was transferred to a separatory funnel and 1M sodium hydroxide solution added to adjust pH to 10. The organic layer was collected and the aqueous layer further extracted with dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulphate, filtered, concentrated and the crude purified via chromatography on silica gel (methanol:CH2Cl2, 5:95 then 2M NH3 in methanol:CH2Cl2, 1:9) to yield an off-white solid, 78 (1.0 g, 63.9%). 1H NMR (CDCl3) δ 1.40-1.58 (m, 2H), 1.98-2.22 (m, 4H), 2.31 (s, 3H), 2.73-2.89 (m, 2H), 3.15-3.32 (m, 1H), 3.45-3.58 (m, 1H), 6.47 (d, 2H, J=8.8 Hz), 7.23 (d, 2H, J=8.8 Hz); ESI-MS (m/z, %): 269/271 (MH+, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
671 μL
Type
reactant
Reaction Step Two
Quantity
329 μL
Type
reactant
Reaction Step Two
Quantity
1.848 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Name
Yield
63.9%

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